molecular formula C13H19Cl2NO5 B12791605 Dichlorprop diethanolamine salt CAS No. 51170-58-2

Dichlorprop diethanolamine salt

Cat. No.: B12791605
CAS No.: 51170-58-2
M. Wt: 340.2 g/mol
InChI Key: LFJNIWNCBIFWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorprop diethanolamine salt is a derivative of dichlorprop, a chlorophenoxy herbicide. This compound is primarily used in agriculture to control broadleaf weeds. The diethanolamine salt form enhances its solubility and ease of application, making it a preferred choice in various herbicidal formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichlorprop diethanolamine salt involves the reaction of dichlorprop acid with diethanolamine. The process typically follows these steps:

    Preparation of Dichlorprop Acid: Dichlorprop acid is synthesized by chlorinating phenoxypropionic acid.

    Neutralization Reaction: The dichlorprop acid is then neutralized with diethanolamine under controlled pH conditions to form the diethanolamine salt.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is often crystallized and purified to remove any unreacted starting materials or by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the aromatic ring are replaced by other nucleophiles.

    Hydrolysis: In aqueous environments, this compound can hydrolyze to release dichlorprop acid and diethanolamine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Hydroxide ions, amines.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

    Oxidation Products: Various chlorinated phenoxypropionic acids.

    Substitution Products: Derivatives with different substituents on the aromatic ring.

    Hydrolysis Products: Dichlorprop acid and diethanolamine.

Scientific Research Applications

Chemistry: Dichlorprop diethanolamine salt is used as a model compound in studies of herbicidal activity and environmental fate. Its interactions with soil and water are of particular interest in environmental chemistry.

Biology: In biological research, this compound is studied for its effects on plant physiology, particularly its role in disrupting cell division and growth in target weed species.

Medicine: While primarily an agricultural chemical, derivatives of dichlorprop are occasionally explored for their potential therapeutic effects, such as anti-inflammatory properties.

Industry: In industrial applications, this compound is used in the formulation of herbicides for agricultural and non-agricultural uses, including lawn care and weed control in public spaces.

Mechanism of Action

Dichlorprop diethanolamine salt exerts its herbicidal effects by mimicking natural plant hormones known as auxins. This leads to uncontrolled and abnormal growth in susceptible plants, ultimately causing their death. The compound increases cell wall plasticity, protein biosynthesis, and ethylene production, resulting in excessive cell division and growth that damages vascular tissues .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used chlorophenoxy herbicide with similar applications and mechanisms of action.

    Mecoprop: A chlorophenoxy herbicide used for similar purposes but with different selectivity and efficacy profiles.

Uniqueness: Dichlorprop diethanolamine salt is unique in its specific formulation, which enhances its solubility and ease of application compared to other salts and esters of dichlorprop. This makes it particularly effective in certain agricultural settings where rapid and uniform distribution is required .

Biological Activity

Dichlorprop diethanolamine salt, a derivative of the herbicide dichlorprop, exhibits significant biological activity primarily as a herbicide. This article explores its mechanisms of action, toxicological profile, environmental interactions, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is synthesized through the neutralization of dichlorprop acid with diethanolamine:

Dichlorprop Acid+DiethanolamineDichlorprop Diethanolamine Salt+Water\text{Dichlorprop Acid}+\text{Diethanolamine}\rightarrow \text{this compound}+\text{Water}

This synthesis enhances the compound's solubility and stability, making it suitable for agricultural formulations.

The primary biological activity of this compound is its herbicidal effect, which mimics natural plant hormones known as auxins. This mimicry leads to:

  • Uncontrolled cell division : The compound induces excessive growth in target plants, ultimately causing their death.
  • Alteration of cell wall plasticity : It affects the structural integrity of plant cells.
  • Increased ethylene production : Ethylene is a hormone that regulates plant growth and development; excessive levels can lead to abnormal growth patterns.

Toxicological Profile

This compound has a low acute toxicity profile for mammals but is classified as a severe eye irritant. Key findings from toxicological studies include:

  • Acute Toxicity : Moderate when administered orally; low dermal and inhalation toxicity.
  • Chronic Effects : Long-term exposure has shown potential effects on the kidneys and liver in animal studies. The relevant NOAEL (No Observed Adverse Effect Level) for chronic exposure is 6 mg/kg body weight per day based on mouse studies .
  • Carcinogenicity : Current evidence suggests no carcinogenic potential in animal models, although human data remains limited .

Environmental Interactions

Research indicates that this compound exhibits varying levels of toxicity to non-target organisms depending on its formulation and concentration. Its interactions with soil microorganisms can influence soil health and nutrient cycling. Notably:

  • Aquatic Toxicity : Generally low toxicity to aquatic life, although specific formulations may increase risks .
  • Soil Microbial Activity : Studies have shown potential impacts on microbial communities, which are crucial for nutrient cycling and soil fertility .

Case Studies and Research Findings

Several studies have examined the biological activity and environmental impact of this compound:

  • Herbicidal Efficacy :
    • A study demonstrated effective control over broadleaf weeds in cereal crops, highlighting its utility in agricultural settings .
  • Toxicology Assessments :
    • In a chronic toxicity study involving Beagle dogs, doses as high as 720 ppm resulted in adverse effects such as weight loss and oral lesions due to irritancy .
  • Environmental Impact Studies :
    • Research focusing on soil health indicated that while this compound is effective at controlling weeds, it may disrupt beneficial soil microorganisms at higher concentrations .

Comparative Analysis with Other Herbicides

PropertyThis compoundOther Chlorophenoxy Herbicides
Primary Use HerbicideHerbicide
Mechanism of Action Mimics auxinsMimics auxins
Acute Toxicity (Oral) ModerateVaries
Eye Irritant YesVaries
Environmental Impact Low aquatic toxicityVaries

Properties

CAS No.

51170-58-2

Molecular Formula

C13H19Cl2NO5

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2

InChI Key

LFJNIWNCBIFWHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.